3,4-Bis(methylsulfanyl)benzonitrile
Description
Properties
CAS No. |
918967-43-8 |
|---|---|
Molecular Formula |
C9H9NS2 |
Molecular Weight |
195.3 g/mol |
IUPAC Name |
3,4-bis(methylsulfanyl)benzonitrile |
InChI |
InChI=1S/C9H9NS2/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5H,1-2H3 |
InChI Key |
KIRYKYLREBZMJA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)C#N)SC |
Origin of Product |
United States |
Preparation Methods
Direct Methylation Method
This method involves the methylation of o-chlorobenzonitrile using sodium methylsulfide. The reaction proceeds as follows:
-
- o-Chlorobenzonitrile
- Sodium methylsulfide
-
- Dissolve sodium methylsulfide in a suitable solvent (e.g., dimethylformamide).
- Add o-chlorobenzonitrile to the solution.
- Heat the mixture under reflux for a specified duration (typically several hours).
- After completion, cool the mixture and extract the product using an organic solvent.
Yield and Purity : The yield can vary but is often reported above 70%, with purity levels assessed through techniques such as gas chromatography.
Alternative Synthesis via Substitution Reactions
Another approach involves the use of thiomethylating agents to introduce methylthio groups onto a benzonitrile scaffold:
-
- Benzonitrile
- Methylthio chloride or dimethyl sulfide
-
- React benzonitrile with methylthio chloride in the presence of a base (e.g., sodium hydroxide).
- Stir the reaction mixture at room temperature or slightly elevated temperatures.
- Isolate the product through extraction and purification steps.
Yield and Purity : Yields can reach up to 80%, depending on reaction conditions and purification methods employed.
Multi-step Synthesis
A more complex route may involve multiple synthetic steps, including nitration and subsequent reduction:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Nitration of toluene to form o-nitrotoluene | HNO₃/H₂SO₄, low temperature | ~60% |
| 2 | Reduction of o-nitrotoluene to o-toluidine | H₂/Pd-C or SnCl₂ | ~80% |
| 3 | Methylation of o-toluidine with methyl iodide | Base, reflux | ~70% |
This multi-step process allows for greater control over functional group placements but may reduce overall yield due to intermediate losses.
Comparative Analysis of Methods
The following table summarizes the main preparation methods for 3,4-bis(methylsulfanyl)benzonitrile, highlighting key aspects such as reactants, yields, and complexity.
| Method | Reactants | Yield (%) | Complexity Level |
|---|---|---|---|
| Direct Methylation | o-Chlorobenzonitrile + NaSMe | >70 | Moderate |
| Substitution Reaction | Benzonitrile + MeSCl | Up to 80 | Low |
| Multi-step Synthesis | Toluene derivatives | Varies | High |
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(methylsulfanyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methylsulfanyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent research has indicated that derivatives of benzonitrile, including 3,4-bis(methylsulfanyl)benzonitrile, exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit carbonic anhydrase IX, an enzyme often overexpressed in cancer cells. In a study involving various benzenesulfonamide derivatives, compounds similar to 3,4-bis(methylsulfanyl)benzonitrile showed promising results against triple-negative breast cancer cell lines, demonstrating high selectivity and potency at low concentrations (IC50 values ranging from 1.52 to 6.31 μM) .
1.2 Kinase Inhibition
Benzonitrile derivatives are also being explored as potential kinase inhibitors. The modulation of signal transduction pathways through the inhibition of protein kinases is crucial for treating various diseases, including cancer and inflammatory disorders. Compounds similar to 3,4-bis(methylsulfanyl)benzonitrile have been identified as effective in inhibiting specific kinases associated with these conditions .
Material Science
2.1 Supramolecular Chemistry
In supramolecular chemistry, the strong interactions between benzonitrile derivatives and host molecules have been utilized for drug design. Research has shown that 3,4-bis(methylsulfanyl)benzonitrile can form stable complexes with macrocyclic compounds through co-crystallization methods. This property is beneficial for developing new drugs with improved efficacy and specificity .
Synthesis and Characterization
3.1 Synthetic Pathways
The synthesis of 3,4-bis(methylsulfanyl)benzonitrile can be achieved through various chemical reactions involving methyl sulfide and benzonitrile derivatives. The optimization of these synthetic routes is crucial for enhancing yield and reducing costs associated with production.
Case Studies
4.1 Case Study: Anticancer Efficacy
A study published in the Royal Society of Chemistry evaluated a series of benzenesulfonamide derivatives for their anticancer activity against MDA-MB-231 (triple-negative breast cancer) cells. Among these compounds, several demonstrated significant inhibition of cell proliferation and induced apoptosis at low concentrations .
4.2 Case Study: Kinase Inhibition
Research on kinase inhibitors has revealed that compounds similar to 3,4-bis(methylsulfanyl)benzonitrile can effectively modulate pathways involved in cell growth and survival. These findings suggest a potential therapeutic role in treating conditions like rheumatoid arthritis and certain cancers .
Mechanism of Action
The mechanism of action of 3,4-Bis(methylsulfanyl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methylsulfanyl groups can influence the compound’s reactivity and binding affinity, while the nitrile group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Substituent Electronic Effects
Key Analogs :
3,4-Bis(2-methoxyethoxy)benzonitrile (CAS 80407-68-7) :
- Substituents: 2-methoxyethoxy (-OCH2CH2OMe) groups.
- Electronic Impact: Ether groups are electron-donating via resonance, reducing the electron-withdrawing effect of the nitrile group.
- Applications: Used as a pharmaceutical reference standard due to its stability and solubility in polar solvents .
3,5-Bis(methylsulfonyl)benzonitrile (CAS 169696-83-7) :
- Substituents: Methylsulfonyl (-SO2Me) groups.
- Electronic Impact: Sulfonyl groups are strongly electron-withdrawing, enhancing the electrophilicity of the benzene ring.
- Reactivity: More reactive in nucleophilic aromatic substitution compared to methylsulfanyl derivatives .
4-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)benzonitrile :
Comparative Table :
Biodegradability and Environmental Impact
- 3,4-Bis(methylsulfanyl)benzonitrile: Methylsulfanyl groups may hinder microbial degradation compared to hydroxyl or carboxyl-substituted benzonitriles. Cupriavidus strains degrade benzonitrile derivatives but lack pathways for phenol degradation, suggesting specificity in catabolic pathways .
- Hydroxyl-Substituted Analogs : Polar groups enhance biodegradability via oxidative pathways, as seen in benzoate degradation studies .
Structural and Spectroscopic Differences
Biological Activity
3,4-Bis(methylsulfanyl)benzonitrile (C₉H₉S₂N) is an organic compound characterized by the presence of two methylthio groups attached to a benzonitrile framework. Its unique molecular structure contributes to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of 3,4-bis(methylsulfanyl)benzonitrile, focusing on its mechanisms of action, efficacy in various studies, and potential applications in pharmaceuticals.
Chemical Structure and Properties
- Molecular Formula : C₉H₉S₂N
- Molecular Weight : Approximately 185.30 g/mol
- Structure : The compound features a benzene ring substituted at the 3 and 4 positions with methylthio groups, which are sulfur-containing functional groups. This arrangement enhances its chemical reactivity and biological activity.
Biological Activity Overview
Research indicates that 3,4-bis(methylsulfanyl)benzonitrile exhibits promising biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Studies have shown that compounds similar to 3,4-bis(methylsulfanyl)benzonitrile possess significant antimicrobial properties. For instance, compounds structurally related to this compound have been evaluated against various bacterial strains:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 104.60 µM |
| Compound B | E. coli | 91.75 µM |
| Compound C | P. aeruginosa | 95.39 µM |
These findings suggest that 3,4-bis(methylsulfanyl)benzonitrile could be developed as a lead compound for new antimicrobial agents targeting multidrug-resistant bacteria .
Anticancer Properties
In addition to its antimicrobial effects, preliminary studies indicate that 3,4-bis(methylsulfanyl)benzonitrile may exhibit anticancer properties. Research has focused on its interaction with specific molecular targets involved in cancer cell proliferation and survival pathways.
- Mechanism of Action : The compound may exert its effects by binding to enzymes or receptors that modulate cellular processes, potentially leading to apoptosis in cancer cells .
- Case Study : A study involving analogs of the compound showed significant inhibition of cancer cell lines through mechanisms involving tyrosinase inhibition and modulation of melanin production .
Synthesis and Derivatives
3,4-bis(methylsulfanyl)benzonitrile can be synthesized through various chemical reactions involving methylthio group substitutions on benzonitrile derivatives. The synthesis pathway often yields several analogs with varying biological activities:
| Analog | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Methylthio benzonitrile | One methylthio group on benzene | Simpler structure; less steric hindrance |
| 4-Methylthio benzonitrile | One methylthio group at the para position | Different substitution pattern affecting reactivity |
| 3-Methylthio benzonitrile | One methylthio group at the meta position | Similar reactivity but different biological activity |
These derivatives highlight the importance of structural modifications in enhancing or altering biological activities .
Q & A
Basic: What synthetic strategies are recommended for preparing 3,4-Bis(methylsulfanyl)benzonitrile with high purity?
Methodological Answer:
The synthesis of disubstituted benzonitriles often involves sequential functionalization of the benzene ring. For 3,4-bis(methylsulfanyl)benzonitrile:
- Step 1: Start with 3-nitrobenzonitrile. Reduce the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C, H₂) .
- Step 2: Introduce methylsulfanyl groups via nucleophilic substitution. React the amine intermediate with methanesulfenyl chloride (CH₃SCl) in the presence of a base (e.g., NaH) to replace the amino groups.
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol to isolate the product. Monitor purity via HPLC or GC-MS .
Key Considerations:
- Avoid over-substitution by controlling stoichiometry and reaction time.
- Air-sensitive reagents (e.g., CH₃SCl) require inert atmosphere handling .
Advanced: How can crystallographic data resolve ambiguities in the molecular conformation of 3,4-Bis(methylsulfanyl)benzonitrile?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for structural elucidation:
- Crystallization: Grow crystals via slow evaporation of a saturated solution in dichloromethane/hexane.
- Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 298 K. Refine structures with software like SHELX .
- Analysis: Compare bond lengths (e.g., C–S: ~1.78 Å) and dihedral angles (S–C–C–S torsion) to detect steric effects or π-conjugation disruptions .
Example from Literature:
A related compound, 4,5-Bis(4-methoxyphenoxy)phthalonitrile, showed planar geometry with π-stacking interactions (R factor = 0.038), confirming structural rigidity .
Basic: What spectroscopic techniques are optimal for characterizing methylsulfanyl substituents in benzonitrile derivatives?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Confirm –CN stretch (~2230 cm⁻¹) and C–S vibrations (~650 cm⁻¹) .
- Mass Spectrometry: Look for molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of SCH₃ groups) .
Validation: Cross-reference with computational simulations (DFT) for vibrational mode assignments .
Advanced: How can transient photoluminescence (TrPL) and steady-state PLQY data quantify non-radiative decay in 3,4-Bis(methylsulfanyl)benzonitrile?
Methodological Answer:
- Experimental Setup:
- TrPL: Use a pulsed laser (e.g., 355 nm) and time-correlated single-photon counting (TCSPC) to measure decay lifetimes (τ).
- PLQY: Integrate sphere measurements determine quantum yield .
- Data Fitting:
-
Model decay kinetics with multi-exponential functions.
-
Extract radiative (kᵣ) and non-radiative (kₙᵣ) rates using:
\text{PLQY} = \frac{k_r}{k_r + k_{nr} + k_{\text{other}}}} -
Compare to TADF emitters like 25ACA (kₙᵣ = 1.2 × 10⁶ s⁻¹) to assess efficiency .
-
Case Study: For 25ACA, combining TrPL and PLQY improved device efficiency by 46% via triplet energy tuning .
Advanced: What role do methylsulfanyl groups play in modulating electronic properties for optoelectronic applications?
Methodological Answer:
- Electron-Withdrawing Effects: The –SCH₃ group slightly withdraws electrons via hyperconjugation, stabilizing LUMO levels.
- Triplet Energy (E_T): Measure via low-temperature phosphorescence (77 K). For benzonitrile derivatives, E_T typically ranges 2.5–2.7 eV .
- Device Integration: Test in OLEDs as an electron-transport layer (ETL). Compare performance metrics (e.g., external quantum efficiency) with commercial ETLs like TPBi .
Data from Analogues:
| Compound | Triplet Energy (eV) | Application |
|---|---|---|
| PC (Spiro-benzofluorene) | 2.67 | Blue OLED ETL |
| 25ACA | 2.65 | TADF emitter |
Basic: How can researchers mitigate sulfur-related side reactions during synthesis?
Methodological Answer:
- Side Reactions: Oxidation of –SCH₃ to sulfoxide/sulfone under aerobic conditions.
- Preventive Measures:
Validation: Monitor via TLC or LC-MS for sulfoxide peaks (Rf \sim0.3 in 7:3 hexane/EtOAc) .
Advanced: How do computational methods (DFT/MD) predict the reactivity of 3,4-Bis(methylsulfanyl)benzonitrile in cross-coupling reactions?
Methodological Answer:
- DFT Calculations:
- Optimize geometry at B3LYP/6-31G(d) level.
- Calculate Fukui indices to identify nucleophilic/electrophilic sites .
- Reactivity Insights:
Case Study: Bis(trifluoromethyl)benzene derivatives showed enhanced reactivity in Pd-mediated couplings (yield >85%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
